N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O5S2 and its molecular weight is 472.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One area of research focuses on the synthesis and structural analysis of thiadiazole derivatives. For example, studies have explored the condensation reactions of thiobenzamides to produce 1,2,4-thiadiazole derivatives, which are then characterized by spectroscopic properties and X-ray diffraction, indicating a broad interest in the synthetic routes and structural elucidation of thiadiazole compounds (Forlani et al., 2000).
Antiproliferative and Antimicrobial Properties
Another significant area of application for thiadiazole derivatives is in the development of compounds with antiproliferative and antimicrobial properties. Research has shown that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit high DNA protective ability and strong antimicrobial activity against specific bacterial strains. These findings suggest that modifications to the thiadiazole core can lead to compounds with potential therapeutic applications (Gür et al., 2020).
Pharmacological Evaluation
Furthermore, the pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents has been conducted, showing that certain derivatives exhibit significant activity compared to known drugs. This research underscores the potential of thiadiazole derivatives in developing new medications for treating inflammation and pain (Shkair et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s plausible that it interacts with its targets (potentially cdks) by binding to the active site, thereby inhibiting the enzyme’s activity and leading to changes in cell cycle progression .
Biochemical Pathways
If it indeed targets cdks, it would affect the cell cycle pathway, leading to downstream effects such as cell cycle arrest .
Result of Action
If it inhibits cdks, it could lead to cell cycle arrest, potentially inducing apoptosis in cancer cells .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-12(26)13-4-6-15(7-5-13)22-18(27)11-31-21-25-24-20(32-21)23-19(28)14-8-16(29-2)10-17(9-14)30-3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAARRBTZUYOYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.